molecular formula C13H16O2 B2405437 (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid CAS No. 2248213-48-9

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid

Cat. No. B2405437
CAS RN: 2248213-48-9
M. Wt: 204.269
InChI Key: VIGOQBUIYJKDEB-FTNKSUMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Indoprofen and is used for the treatment of pain, inflammation, and fever.

Mechanism of Action

The mechanism of action of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation, pain, and fever. Indoprofen inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and alleviating the associated symptoms.
Biochemical and Physiological Effects:
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid has been shown to possess both biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the migration of leukocytes to the site of inflammation. Physiologically, Indoprofen has been found to reduce pain, swelling, and fever.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid in lab experiments include its well-established mechanism of action, its ability to reduce inflammation, pain, and fever, and its availability as a synthetic compound. The limitations of using Indoprofen in lab experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with other biochemical pathways.

Future Directions

There are several future directions for the research on (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid. One direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of Indoprofen. Another direction is the exploration of its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to understand the long-term effects and potential toxicity of Indoprofen.

Synthesis Methods

The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid involves the reaction of indene with ethylmagnesium bromide, followed by the addition of methyl chloroacetate. The resulting product is then hydrolyzed to yield the final product, Indoprofen.

Scientific Research Applications

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid has been the subject of numerous scientific studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has been used to study the role of prostaglandins in inflammation, pain, and fever. Indoprofen has also been used in the development of novel drug delivery systems for the treatment of various diseases.

properties

IUPAC Name

(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)8-11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGOQBUIYJKDEB-FTNKSUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.